molecular formula C11H15NO4S B3018147 5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid CAS No. 131052-68-1

5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid

Cat. No.: B3018147
CAS No.: 131052-68-1
M. Wt: 257.3
InChI Key: VJWRWJGBMRLBDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The thiophene ring can be introduced through various methods, including the Paal-Knorr synthesis or the Gewald reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • Methyl 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylate
  • 5-{(Tert-butoxy)carbonylamino}thiophene-2-methanol

Comparison: Compared to similar compounds, 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid is unique due to its specific functional groups and the presence of the thiophene ring. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWRWJGBMRLBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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